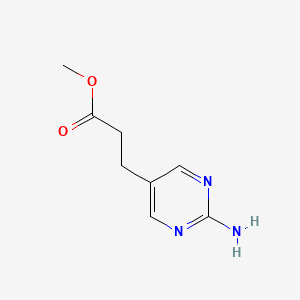![molecular formula C7H14ClNO2 B11732951 2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentane ring with an amino group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the amino group and the acetic acid moiety.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various derivatives with different functional groups.
科学研究应用
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, modulating their activity and affecting biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-aminocyclopentylacetic acid: Lacks the hydrochloride moiety but shares similar structural features.
Cyclopentylglycine: Contains a cyclopentane ring and an amino acid moiety but differs in the position of the functional groups.
Cyclopentylalanine: Another amino acid derivative with a cyclopentane ring but different side chain structure.
Uniqueness
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetic acid moiety. This combination of features makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
2-[(1S,2S)-2-aminocyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI 键 |
OUAWTTUUAOPHGL-GEMLJDPKSA-N |
手性 SMILES |
C1C[C@H]([C@H](C1)N)CC(=O)O.Cl |
规范 SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)

